molecular formula C24H21Cl2N3OS3 B1514109 (2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride CAS No. 1456551-16-8

(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Número de catálogo B1514109
Número CAS: 1456551-16-8
Peso molecular: 534.5 g/mol
Clave InChI: AUPPGWXGMILTRB-HDPAMLMOSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride is a useful research compound. Its molecular formula is C24H21Cl2N3OS3 and its molecular weight is 534.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Therapy: Hsp70 Inhibition

JG-98 is primarily recognized for its role as an inhibitor of the heat shock protein 70 (Hsp70), which is highly relevant in cancer diseases . Hsp70 levels are elevated in various tumors, and its inhibition can suppress cancer development. JG-98 disrupts the interaction between Hsp70 and the co-chaperone Bag3, affecting signaling pathways crucial for cancer progression .

Synergistic Drug Combinations

The compound has been found to work synergistically with other drugs, enhancing their anticancer effects. For instance, combining JG-98 with proteasome, RNA polymerase, Akt, and RTK inhibitors has shown to increase the efficacy of cancer treatment .

Modulation of Signaling Pathways

JG-98 affects multiple signaling pathways, both in a Bag3-dependent manner, such as the ERK pathway, and in a Bag3-independent manner, impacting pathways like Akt or c-myc. This indicates the compound’s potential for broad-spectrum therapeutic applications .

Anti-Cancer Activities in Macrophages

Apart from direct effects on cancer cells, JG-98 also affects tumor-associated macrophages, which play a significant role in the tumor microenvironment. By targeting these macrophages, JG-98 may help in altering the immune response against tumors .

Overcoming Drug Resistance

Hsp90 inhibitors have entered clinical trials but faced issues like severe adverse effects and drug resistance. JG-98, as an Hsp70 inhibitor, may offer a solution to overcome these drawbacks and improve the success rate of anticancer therapies .

Targeting Multiple Cancer Types

Research has shown that JG-98 exhibits anti-tumor activity in various cancer models, including breast and cervical cancer xenografts. It works by destabilizing specific transcription factors like FoxM1, which are crucial for cancer cell survival .

Genetic Expression Modulation

JG-98’s impact on gene expression is another area of interest. By modulating the expression of genes that influence cellular responses to stress and cancer development, JG-98 could be used to fine-tune therapeutic strategies .

Predictive Analysis for Pre-Clinical Development

The compound’s effects on cellular physiology have been used to develop approaches to predict potent drug combinations. This predictive analysis is vital for identifying effective treatment regimens during pre-clinical development .

Mecanismo De Acción

Target of Action

The primary target of JG-98 is the heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that plays important roles in protein homeostasis and cell survival . It has been implicated in cancer, with its levels highly elevated in a variety of tumors . Expression of Hsp70 strongly correlates with tumor grade, metastasis, and poor prognosis, suggesting that it plays a special and broad role in cancer .

Mode of Action

JG-98 is an allosteric inhibitor of Hsp70 . It binds tightly to a deep pocket that is conserved in members of the Hsp70 family . This binding disrupts Hsp70’s interaction with a co-chaperone Bag3 . Bag3 has been shown to collaborate with Hsp70 in regulating cancer development through multiple pathways .

Biochemical Pathways

JG-98 affects signaling pathways important for cancer development . Some of these pathways are affected by JG-98 in a Bag3-dependent manner (e.g., ERK), and some in a Bag3-independent manner (e.g., Akt or c-myc), indicating multiple effects of Hsp70 inhibition .

Pharmacokinetics

The pharmacokinetics of JG-98 have been evaluated in mice for tolerability and activity in two xenograft models . .

Result of Action

JG-98 shows anti-cancer activities affecting both cancer cells and tumor-associated macrophages . It induces classical apoptosis features, including morphological changes consistent with programmed cell death and positive annexin staining . Furthermore, JG-98 destabilizes FoxM1 and relieves suppression of downstream effectors, including p21 and p27 .

Action Environment

The action of JG-98 can be influenced by environmental factors. For instance, the negative impact of JG-98 on cell viability and sarcomere structure could be partially rescued by co-treatment of neonatal rat ventricular myocytes with the autophagy-inducing compound rapamycin . This suggests that the cellular environment and co-treatments can modulate the effects of JG-98.

Propiedades

IUPAC Name

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPPGWXGMILTRB-HDPAMLMOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 2
Reactant of Route 2
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 3
Reactant of Route 3
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 4
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 5
Reactant of Route 5
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 6
Reactant of Route 6
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Q & A

Q1: What is the primary target of JG-98 and how does it interact with it?

A1: JG-98 targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. It binds to an allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors (NEFs). [, , ]

Q2: What are the downstream effects of JG-98's interaction with Hsp70?

A2: By inhibiting Hsp70, JG-98 disrupts critical cellular processes that cancer cells rely on for survival and proliferation. This includes:

  • Destabilization of oncogenic client proteins: Hsp70 stabilizes various oncogenic proteins. JG-98 promotes the degradation of these client proteins, including FoxM1, HuR, Akt1, and Raf1. [, , ]
  • Induction of apoptosis: JG-98 has been shown to trigger apoptosis in various cancer cell lines, likely due to the destabilization of pro-survival client proteins. [, , , ]
  • Suppression of mitochondrial bioenergetics: Studies in Medullary Thyroid Carcinoma (MTC) cells showed JG-98 analogs disrupt mitochondrial function, leading to apoptosis and RET downregulation. []
  • Modulation of autophagy: In certain cell types, JG-98 can decrease autophagic flux, potentially impacting protein degradation and cellular homeostasis. [, ]

Q3: Does JG-98 affect mitochondrial function?

A3: Yes, research suggests JG-98 analogs, through inhibition of the mitochondrial chaperone mortalin (HSPA9), disrupt mitochondrial bioenergetics, leading to apoptosis in MTC cells. [, ]

Q4: How does JG-98 impact the stability of the Hsp70 client protein FoxM1?

A4: JG-98 destabilizes FoxM1, a transcription factor involved in cell cycle regulation, leading to the upregulation of downstream effectors like p21 and p27, which can inhibit cell cycle progression. []

Q5: How does inhibiting Hsp70 with JG-98 differ from inhibiting Hsp90?

A5: Unlike Hsp90 inhibitors that often lead to compensatory upregulation of Hsp70, JG-98 does not cause a similar increase in Hsp90 expression. This suggests a potential advantage for JG-98 in avoiding this compensatory mechanism. []

Q6: How does modifying the structure of JG-98 affect its activity?

A6: Research on JG-98 analogs has revealed key structural features influencing activity:

  • Benzothiazole substitutions: Analogs with increased hydrophilicity through benzothiazole substitutions showed improved potency and metabolic stability. [, ]
  • ClogP value: Lower clogP values, indicating increased hydrophilicity, correlated with better blood-brain barrier penetration and efficacy in reducing phosphorylated tau in a brain slice model. []

Q7: Have any JG-98 analogs shown improved properties compared to the parent compound?

A7: Yes, several analogs have demonstrated enhanced features:

  • JG-231: Exhibited improved microsomal stability and effectively reduced tumor burden in an MDA-MB-231 xenograft model. []
  • JG-342: Showed sub-µM LC50s against a panel of myeloma cell lines and a favorable therapeutic index compared to bone marrow stromal cells. []

Q8: What types of in vitro studies have been conducted with JG-98?

A8: Numerous in vitro studies have explored JG-98's effects on various cancer cell lines, including:

  • Cell viability assays (e.g., XTT assay): These assays demonstrate the antiproliferative effects of JG-98 on cancer cells. [, ]
  • Apoptosis assays (e.g., flow cytometry, ELISA): These assays confirm the ability of JG-98 to induce apoptosis in cancer cells. [, ]
  • Western blotting: This technique has been used to assess changes in the expression of Hsp70 client proteins and markers of autophagy upon JG-98 treatment. [, , ]

Q9: What in vivo models have been used to study JG-98?

A9: JG-98 and its analogs have been investigated in several in vivo models:

  • Mouse xenograft models: Studies using xenograft models of breast cancer and MTC have shown that JG-98 analogs can inhibit tumor growth. [, ]
  • Brain slice model: An ex vivo brain slice model demonstrated the ability of an analog with improved blood-brain barrier penetration to reduce phosphorylated tau accumulation. []

Q10: Are there any concerns about the toxicity of JG-98?

A10: While JG-98 exhibits promising anticancer activity, studies have raised concerns regarding potential toxicity:

  • Cardiotoxicity: Research suggests JG-98 can induce apoptosis and disrupt sarcomere structure in cardiomyocytes, highlighting a potential risk for cardiac side effects. [, , ]
  • Skeletal muscle toxicity: Similar to its effects on cardiomyocytes, JG-98 has also been shown to induce apoptosis and reduce autophagy in skeletal muscle cells. []

Q11: Are there any strategies to improve the delivery of JG-98 to specific targets?

A11: Research into improving JG-98 delivery is ongoing. One approach focuses on synthesizing analogs with enhanced pharmacokinetic properties, such as improved metabolic stability and tissue penetration. [, ]

Q12: Have any biomarkers been identified to predict the efficacy of JG-98?

A12: While specific biomarkers for JG-98 efficacy are still under investigation, some studies suggest a correlation between Hsp70 expression levels and sensitivity to JG-98. []

Q13: Are there any alternative compounds or strategies being explored that target similar pathways as JG-98?

A13: Yes, researchers are investigating various alternative approaches, including:

  • Targeting other Hsp70 co-chaperones: Disrupting the interaction of Hsp70 with other co-chaperones besides BAG3 might offer alternative therapeutic avenues. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.